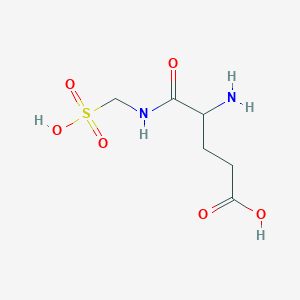

gamma-D-Glutamylaminomethylsulfonic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H12N2O6S |

|---|---|

Molekulargewicht |

240.24 g/mol |

IUPAC-Name |

4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid |

InChI |

InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14) |

InChI-Schlüssel |

LMWMHMYRQVQGDY-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: : Gamma-D-Glutamylaminomethylsulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten.

Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Derivate von Gamma-D-Glutamylaminomethylsulfonsäure mit erhöhter biologischer Aktivität und Stabilität.

Wissenschaftliche Forschungsanwendungen

Gamma-D-Glutamylaminomethylsulfonsäure wird aufgrund ihrer einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Zu ihren Anwendungen gehören:

Wirkmechanismus

Gamma-D-Glutamylaminomethylsulfonsäure entfaltet seine Wirkung, indem es selektiv AMPA/Kainat-Glutamatrezeptoren antagonisiert. Diese Wirkung hemmt die durch diese Rezeptoren vermittelte exzitatorische Neurotransmission, was zu einer verringerten neuronalen Erregbarkeit führt. Die Verbindung zielt auf spezifische molekulare Signalwege ab, die an der synaptischen Transmission und neuronalen Signalübertragung beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions: : Gamma-D-Glutamylaminomethylsulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed: : The major products formed from these reactions include modified derivatives of this compound with enhanced biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticonvulsant Activity

GAMS has been studied for its anticonvulsant properties, particularly in relation to sound-induced seizures in DBA/2 mice. Research indicates that GAMS significantly suppresses various phases of the seizure response when administered via intracerebroventricular or intraperitoneal injection. The effective doses (ED50) for tonic seizures were found to be 0.077 µmol for intracerebroventricular and 1.21 mmol/kg for intraperitoneal administration, suggesting its potential utility in managing seizure disorders .

1.2 Mechanism of Action

The anticonvulsant effects of GAMS are believed to be mediated through its interaction with kainate and quisqualate receptors, which are implicated in the generation and propagation of seizures. This highlights the importance of GAMS in modulating excitatory neurotransmission, thus providing a therapeutic avenue for seizure management .

Neuroprotective Effects

GAMS exhibits neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Its role in modulating glutamate signaling may help mitigate excitotoxicity, a common pathway leading to neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.

Comparative Analysis of GAMS Applications

The following table summarizes the key pharmacological activities and findings related to GAMS:

| Application | Description | Key Findings |

|---|---|---|

| Anticonvulsant | Suppression of sound-induced seizures | ED50 values: 0.077 µmol (tonic seizures) |

| Neuroprotective | Potential to protect neurons from excitotoxic damage | Modulates glutamate signaling; may benefit neurodegenerative conditions |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of GAMS:

- A study conducted on DBA/2 mice demonstrated that GAMS effectively reduces seizure activity induced by auditory stimuli, showcasing its potential as an anticonvulsant agent .

- Further investigations into the molecular mechanisms revealed that GAMS interacts with specific glutamate receptors, suggesting a targeted approach to modulating excitatory neurotransmission .

Wirkmechanismus

Gamma-D-Glutamylaminomethylsulfonic acid exerts its effects by selectively antagonizing AMPA/kainate glutamatergic receptors. This action inhibits the excitatory neurotransmission mediated by these receptors, leading to reduced neuronal excitability. The compound targets specific molecular pathways involved in synaptic transmission and neuronal signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar γ-Glutamyl Dipeptides

γ-D-Glutamyltaurine

- Structural Differences: Replaces aminomethylsulfonic acid with taurine (2-aminoethanesulfonic acid).

- Functional Overlap: Both compounds antagonize excitatory amino acid receptors in the nucleus accumbens, suppressing locomotor hyperactivity induced by quisqualic acid and folates .

- Key Distinction : Neither compound distinguishes between NMDA and quisqualate receptors, suggesting broad-spectrum antagonism rather than subtype selectivity .

γ-Glutamylleucine (γ-Glu-Leu)

- Structural Differences: Contains leucine instead of aminomethylsulfonic acid.

- Functional Role : Classified as a dipeptide involved in metabolism and protein synthesis, lacking direct glutamate receptor modulation .

- Biological Relevance: Found in food systems (FooDB ID: FDB007877) and linked to cellular signaling pathways, unlike the synthetic, receptor-targeted γ-D-glutamylaminomethylsulfonic acid .

γ-Glutamylisoleucine (γ-Glu-Ile)

- Structural Differences: Substitutes aminomethylsulfonic acid with isoleucine.

Functional Comparison with Other Glutamate Receptor Antagonists

Kynurenic Acid

- Mechanism: Broad-spectrum antagonist at ionotropic glutamate receptors (NMDA, AMPA, kainate) and α7-nicotinic receptors.

- Contrast with γ-D-Glutamylaminomethylsulfonic Acid: Both suppress auditory nerve compound action potentials , but kynurenic acid has wider receptor coverage, while γ-D-glutamylaminomethylsulfonic acid shows partial selectivity for kainate receptors in some studies .

NMDA Receptor Antagonists (e.g., D-α-aminoadipic acid)

- Selectivity: NMDA antagonists like D-α-aminoadipic acid specifically block NMDA-induced hypermotility, whereas γ-D-glutamylaminomethylsulfonic acid inhibits responses to both NMDA and quisqualate agonists, indicating less specificity .

Receptor Selectivity and Pharmacological Profile

Stereochemical and Isomeric Considerations

- D- vs. L-Configuration: γ-D-Glutamylaminomethylsulfonic acid’s D-glutamate residue enhances metabolic stability compared to L-isoforms (e.g., L-γ-glutamyl-L-glutamic acid), which are prone to enzymatic degradation .

- Sulfonic Acid vs. Carboxylic Acid: The sulfonic acid group in γ-D-glutamylaminomethylsulfonic acid confers stronger acidity and receptor-binding affinity than analogous carboxylic acid derivatives (e.g., poly-γ-glutamate) .

Research Implications and Limitations

- Strengths: Useful for studying non-NMDA glutamate receptors in locomotor activity and auditory pathways .

- Limitations : Lack of receptor subtype specificity complicates mechanistic studies; synthetic analogs with modified sulfonic acid groups may improve selectivity .

Biologische Aktivität

Gamma-D-Glutamylaminomethylsulfonic acid (GAMS) is a compound that has garnered attention for its various biological activities, particularly in the context of neuropharmacology and cell signaling. This article provides a comprehensive overview of GAMS, focusing on its mechanisms of action, effects on neuronal signaling, and implications for therapeutic applications.

Overview of this compound

GAMS is a derivative of glutamic acid and has been studied for its potential neuroprotective properties. It functions primarily as an antagonist to excitatory amino acid receptors, particularly the NMDA and AMPA receptors, which are crucial in mediating synaptic transmission in the central nervous system (CNS).

- Receptor Antagonism :

- Influence on Neuronal Signaling :

- Anticonvulsant Properties :

Table 1: Summary of Key Studies on GAMS

Case Studies

- Anticonvulsant Action :

- Neuroprotection in Glutamate Toxicity :

Implications for Therapeutic Applications

Given its biological activity, GAMS holds promise for several therapeutic applications:

- Neuroprotection : Its ability to inhibit excitotoxicity suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Epilepsy Management : The anticonvulsant properties make it a candidate for developing new treatments for epilepsy.

- Pain Management : As it modulates neuronal signaling pathways associated with pain perception, GAMS may also be explored for analgesic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.